molecular formula C31H58O10Si2 B13432582 (3aS,4R,6S,7R,7aR)-7-hydroxy-6-[[(2R,3R,4R)-3-hydroxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-4-yl]oxy]-4-[tri(propan-2-yl)silyloxymethyl]-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one

(3aS,4R,6S,7R,7aR)-7-hydroxy-6-[[(2R,3R,4R)-3-hydroxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-4-yl]oxy]-4-[tri(propan-2-yl)silyloxymethyl]-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one

Cat. No.: B13432582
M. Wt: 647.0 g/mol
InChI Key: VPEZEYMXEUNKDD-ODCJQKIHSA-N
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Description

The compound (3aS,4R,6S,7R,7aR)-7-hydroxy-6-[[(2R,3R,4R)-3-hydroxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-4-yl]oxy]-4-[tri(propan-2-yl)silyloxymethyl]-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one is a complex organic molecule characterized by multiple hydroxyl and silyl ether groups. This compound is notable for its intricate structure, which includes a dioxolane ring fused to a pyran ring, making it a subject of interest in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the dioxolane and pyran rings. The hydroxyl groups are introduced through selective oxidation reactions, while the silyl ether groups are added using silylation reagents such as tri(propan-2-yl)silyl chloride. The reaction conditions often require the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced back to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: The silyl ether groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to replace the silyl ether groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can regenerate the original hydroxyl groups.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The hydroxyl and silyl ether groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The pathways involved often include enzymatic transformations that modify the compound’s structure and activity.

Comparison with Similar Compounds

Similar Compounds

  • (3aS,4R,6S,7R,7aR)-7-hydroxy-6-[[(2R,3R,4R)-3-hydroxy-2-[tri(methyl)silyloxymethyl]-3,4-dihydro-2H-pyran-4-yl]oxy]-4-[tri(methyl)silyloxymethyl]-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one
  • (3aS,4R,6S,7R,7aR)-7-hydroxy-6-[[(2R,3R,4R)-3-hydroxy-2-[tri(ethyl)silyloxymethyl]-3,4-dihydro-2H-pyran-4-yl]oxy]-4-[tri(ethyl)silyloxymethyl]-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one

Uniqueness

The uniqueness of the compound lies in its specific combination of hydroxyl and silyl ether groups, which confer distinct chemical properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials.

Properties

Molecular Formula

C31H58O10Si2

Molecular Weight

647.0 g/mol

IUPAC Name

(3aS,4R,6S,7R,7aR)-7-hydroxy-6-[[(2R,3R,4R)-3-hydroxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-4-yl]oxy]-4-[tri(propan-2-yl)silyloxymethyl]-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one

InChI

InChI=1S/C31H58O10Si2/c1-17(2)42(18(3)4,19(5)6)36-15-24-26(32)23(13-14-35-24)38-30-27(33)29-28(40-31(34)41-29)25(39-30)16-37-43(20(7)8,21(9)10)22(11)12/h13-14,17-30,32-33H,15-16H2,1-12H3/t23-,24-,25-,26-,27-,28+,29-,30+/m1/s1

InChI Key

VPEZEYMXEUNKDD-ODCJQKIHSA-N

Isomeric SMILES

CC(C)[Si](C(C)C)(C(C)C)OC[C@@H]1[C@@H]([C@@H](C=CO1)O[C@@H]2[C@@H]([C@@H]3[C@H]([C@H](O2)CO[Si](C(C)C)(C(C)C)C(C)C)OC(=O)O3)O)O

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OCC1C(C(C=CO1)OC2C(C3C(C(O2)CO[Si](C(C)C)(C(C)C)C(C)C)OC(=O)O3)O)O

Origin of Product

United States

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